molecular formula C22H16N2O2 B5693915 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione

Cat. No.: B5693915
M. Wt: 340.4 g/mol
InChI Key: RDHANRRGTWPLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione is a complex organic compound with a molecular formula of C21H14N2O2 This compound is characterized by the presence of a fluorenyl group attached to an isoindole-1,3-dione structure through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione typically involves the reaction of 9H-fluoren-2-ylamine with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Common solvents used in this synthesis include dichloromethane and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, amine derivatives, and oxides.

Scientific Research Applications

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-2-yl)isoindoline-1,3-dione
  • 2-(4-Fluorophenyl)-isoindole-1,3-dione
  • 2-(3-Fluorophenylamino)-methyl-isoindole-1,3-dione

Uniqueness

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(9H-fluoren-2-ylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-19-7-3-4-8-20(19)22(26)24(21)13-23-16-9-10-18-15(12-16)11-14-5-1-2-6-17(14)18/h1-10,12,23H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHANRRGTWPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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